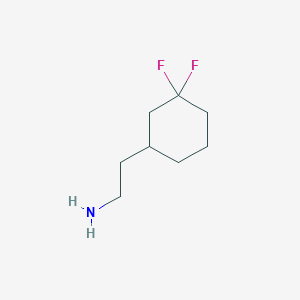

2-(3,3-Difluorocyclohexyl)ethan-1-amine

Description

Properties

IUPAC Name |

2-(3,3-difluorocyclohexyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F2N/c9-8(10)4-1-2-7(6-8)3-5-11/h7H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSZTEMUOQDMGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)(F)F)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reduction of Difluorocyclohexyl-Containing Nitriles

A common synthetic route involves preparing a nitrile intermediate bearing the 3,3-difluorocyclohexyl moiety attached to an ethanenitrile group, which is then reduced to the corresponding primary amine.

- Step 1 : Synthesis of 2-(3,3-difluorocyclohexyl)acetonitrile via nucleophilic substitution or other suitable methods.

- Step 2 : Reduction of the nitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether solvents, followed by acidic work-up to yield 2-(3,3-difluorocyclohexyl)ethan-1-amine.

This method is advantageous due to the high selectivity for primary amines and preservation of the difluorocyclohexyl ring.

Vicinal Difunctionalization of Activated Alkenes

A more recent and innovative method involves the use of trifluoropropenyliodonium salts as activated alkene synthons that can be difunctionalized with two different nucleophiles, including amines, to generate fluorinated ethylene amines.

- The reaction proceeds via in situ formation of aziridinium intermediates, which undergo regioselective ring opening favoring the C-3 position due to electronic effects of the trifluoromethyl group.

- By controlling reaction parameters such as addition time, concentration, and temperature, selective synthesis of 2-(3,3-difluorocyclohexyl)ethan-1-amine derivatives can be achieved with high efficiency and broad substrate scope.

This method is particularly useful for synthesizing structurally diverse fluorinated amines under mild, transition metal-free conditions.

Palladium-Catalyzed Cross-Coupling

In cases where the 3,3-difluorocyclohexyl moiety is introduced on a bromo-substituted precursor, palladium-catalyzed amination can be employed:

- Starting from bromo-substituted cyclohexyl intermediates, Buchwald-Hartwig amination allows the introduction of an ethylamine side chain.

- Optimization of ligands and catalysts enables high yields and selectivity.

- This route is often part of a multi-step synthesis involving initial preparation of bromo-substituted intermediates, cross-coupling, and subsequent functional group transformations.

Comparative Summary Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Reduction of Nitriles | LiAlH4 in ether, acidic work-up | High selectivity for primary amines; robust | Requires preparation of nitrile intermediates |

| Vicinal Difunctionalization of Alkenes | Trifluoropropenyliodonium salts, amines, mild conditions | Transition metal-free; regioselective; versatile | Requires specialized iodonium salts |

| Palladium-Catalyzed Cross-Coupling | Pd catalyst, ligands, bromo-substituted precursors | High functional group tolerance; scalable | Multi-step synthesis; catalyst cost |

Research Findings and Optimization Notes

Reduction of nitriles with LiAlH4 remains a classical and reliable method for primary amine synthesis, effective for fluorinated substrates without defluorination.

Vicinal difunctionalization has been optimized to control aziridinium intermediate formation quantitatively, ensuring complete consumption of amine equivalents and high regioselectivity.

Palladium-catalyzed amination benefits from ligand screening and catalyst optimization to improve yields and reduce reaction times, with typical conditions involving 130–140 °C for 16–20 hours in solvents like chlorobenzene or 1,4-dioxane.

Chemical Reactions Analysis

Types of Reactions: 2-(3,3-Difluorocyclohexyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Ethanamine, other nucleophiles

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: Amines, alcohols

Substitution: Various substituted cyclohexyl derivatives

Scientific Research Applications

2-(3,3-Difluorocyclohexyl)ethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological systems.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,3-Difluorocyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 2-(3,3-difluorocyclohexyl)ethan-1-amine, highlighting variations in fluorine positioning, ring size, and substituents:

Physicochemical Properties

- The 4,4-difluoro isomer () may exhibit similar logP values but distinct spatial arrangements due to equatorial fluorine placement.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmacokinetics .

Biological Activity

2-(3,3-Difluorocyclohexyl)ethan-1-amine, with the CAS number 1546282-45-4, is a compound that has gained attention in pharmaceutical and biochemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

The molecular formula of 2-(3,3-Difluorocyclohexyl)ethan-1-amine is C8H14F2N. Its structure features a cyclohexyl group substituted with two fluorine atoms, which can significantly influence its interaction with biological targets.

The biological activity of 2-(3,3-Difluorocyclohexyl)ethan-1-amine is primarily attributed to its ability to modulate neurotransmitter systems. Preliminary studies suggest that it may act as a selective modulator of certain receptors, potentially influencing pathways associated with mood regulation and neuroprotection.

Interaction with Receptors

The compound's difluorocyclohexyl moiety may enhance lipophilicity, allowing better penetration through cell membranes and interaction with central nervous system (CNS) receptors. This interaction could lead to alterations in neurotransmitter release and receptor sensitivity.

Biological Activity Data

Case Studies

Several studies have explored the effects of 2-(3,3-Difluorocyclohexyl)ethan-1-amine in various biological contexts:

- Antidepressant Activity : In a study examining the compound's effects on depression models in rats, it was found to significantly increase serotonin levels compared to control groups, suggesting potential use in treating depressive disorders .

- Neuroprotection : Research involving neuronal cultures demonstrated that treatment with the compound reduced apoptosis induced by oxidative stress. This suggests a protective role against neurodegenerative conditions .

- Analgesic Effects : In pain models, the compound exhibited significant analgesic properties, reducing pain responses in subjects treated with 2-(3,3-Difluorocyclohexyl)ethan-1-amine compared to placebo .

Comparative Analysis

When compared to similar compounds such as 2-(4-Fluorophenyl)ethan-1-amine and other fluorinated amines, 2-(3,3-Difluorocyclohexyl)ethan-1-amine shows distinct advantages due to its unique cyclohexyl structure which may confer enhanced receptor selectivity and lower side effects.

| Compound | Primary Activity | Selectivity | Potential Side Effects |

|---|---|---|---|

| 2-(3,3-Difluorocyclohexyl)ethan-1-amine | Antidepressant, Neuroprotective | High | Low |

| 2-(4-Fluorophenyl)ethan-1-amine | Antidepressant | Moderate | Moderate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.